Sulfo-Cyanine5 Azide: A Comprehensive Technical Guide for Bioconjugation
Sulfo-Cyanine5 Azide: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine5 (Sulfo-Cy5) Azide (B81097) is a water-soluble, far-red fluorescent dye that has become an indispensable tool in biological and biomedical research. Its core utility lies in the azide functional group, which allows for its covalent attachment to other molecules via "click chemistry." This high efficiency and specificity of conjugation, combined with the dye's favorable photophysical properties, make it a premier choice for labeling and detecting a wide array of biomolecules, including proteins, nucleic acids, and antibodies.
The inclusion of sulfonate groups in its structure significantly enhances its water solubility, a critical feature for bioconjugation reactions in aqueous environments, as it minimizes the need for organic co-solvents that can be detrimental to delicate proteins.[1] Furthermore, the sulfonated nature of the dye helps to reduce the fluorescence quenching that can occur from dye-dye interactions.[1] Emitting in the far-red spectrum, Sulfo-Cy5 Azide benefits from the low autofluorescence of biological samples in this region, leading to a high signal-to-noise ratio in imaging applications. Its applications are extensive, ranging from fluorescence microscopy and flow cytometry to in vivo imaging and various bioconjugation assays.[2]
Chemical Structure
The chemical structure of Sulfo-Cyanine5 Azide is characterized by a polymethine chain linking two indolenine rings, with an azide-functionalized linker attached to one of the nitrogen atoms of the indolenine core. The presence of sulfonate groups on the aromatic rings imparts its hydrophilicity.
Systematic Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Molecular Formula: C₃₇H₄₈N₆O₁₀S₃[3][4]
Chemical Structure Diagram:
(Note: This is a representative image of the chemical structure. Variations in the linker may exist between different commercial suppliers.)
Physicochemical and Spectroscopic Properties
The quantitative properties of Sulfo-Cyanine5 Azide are summarized in the table below. It is important to note that slight variations in molecular weight and spectroscopic data may exist between different suppliers, often due to the presence of different salt forms (e.g., free acid, sodium salt, potassium salt).
| Property | Value | References |
| Molecular Weight | 833.01 g/mol (free acid) | [3][4] |
| Appearance | Dark blue powder/crystals | [5] |
| Solubility | High solubility in water, DMSO, DMF | [1][3] |
| Excitation Maximum (λabs) | 646 - 648 nm | [1] |
| Emission Maximum (λem) | 662 - 671 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [5] |
| Purity | ≥90-95% (HPLC) | [3][6] |
Experimental Protocols: Biomolecule Labeling via Click Chemistry
Sulfo-Cyanine5 Azide is primarily utilized in click chemistry reactions for the labeling of biomolecules. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method involves the reaction of the azide group on the Sulfo-Cy5 dye with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.
Materials:
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Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (amine-free, e.g., PBS)
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Sulfo-Cyanine5 Azide
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Anhydrous DMSO or DMF
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Copper(II) sulfate (B86663) (CuSO₄) solution
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Reducing agent (e.g., sodium ascorbate) solution, freshly prepared
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Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
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Degassing equipment (e.g., nitrogen or argon gas)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol for Labeling an Alkyne-Modified Protein:
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Preparation of Stock Solutions:
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Dissolve the alkyne-modified protein in an appropriate buffer to a concentration of 1-10 mg/mL.
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Prepare a 10 mM stock solution of Sulfo-Cyanine5 Azide in anhydrous DMSO or DMF.
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Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be made fresh for each experiment.
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Prepare a stock solution of the copper catalyst, for instance, by pre-mixing CuSO₄ and a ligand like THPTA.
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-
Reaction Setup:
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In a microcentrifuge tube, add the alkyne-modified protein solution.
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Add the Sulfo-Cyanine5 Azide stock solution to achieve a desired molar excess over the protein (typically 3-10 fold excess).
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Add the copper(I)-stabilizing ligand solution.
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Gently mix the components.
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-
Initiation of the Reaction:
-
Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for a few minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.
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Add the CuSO₄ solution.
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Flush the headspace of the tube with the inert gas and cap it tightly.
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-
Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours or overnight, protected from light. Gentle mixing during incubation can improve efficiency.
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-
Purification:
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Remove the unreacted dye and other small molecules from the labeled protein conjugate using size-exclusion chromatography (e.g., a spin column) or dialysis.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is particularly useful for labeling in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) modified biomolecule, which reacts spontaneously with the azide group of the Sulfo-Cy5 dye.
Materials:
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Strained cyclooctyne-modified biomolecule (e.g., DBCO-protein)
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Sulfo-Cyanine5 Azide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS)
-
Purification system
Protocol for Labeling a DBCO-Modified Protein:
-
Preparation of Solutions:
-
Dissolve the DBCO-modified protein in the desired reaction buffer.
-
Prepare a 10 mM stock solution of Sulfo-Cyanine5 Azide in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution and the Sulfo-Cyanine5 Azide stock solution. A molar excess of the dye (typically 2-5 fold) is recommended.
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-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The reaction time may need optimization depending on the specific reactants.
-
-
Purification:
-
Purify the labeled protein conjugate from the excess dye using size-exclusion chromatography or dialysis as described for the CuAAC protocol.
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Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
